molecular formula C23H20F3N3O2 B2734129 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1797717-36-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2734129
CAS No.: 1797717-36-2
M. Wt: 427.427
InChI Key: HGUQAKPRKKVJFX-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is an intriguing compound in the realm of organic chemistry Its complex structure, featuring a pyrazole and xanthene moiety, provides a unique framework for varied reactivity and interaction with biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step reaction sequence. Starting materials often include cyclopropyl derivatives and trifluoromethyl-substituted pyrazoles. Common synthetic strategies may involve:

  • Cyclopropanation reactions.

  • Nitration followed by reduction.

  • Pyrazole formation through condensation reactions.

  • Carboxamide formation through coupling reactions using reagents like carbodiimides.

Industrial Production Methods: For industrial-scale production, optimization of the reaction conditions is paramount. This often involves:

  • Utilization of continuous flow reactors to enhance efficiency and yield.

  • Development of robust purification techniques to ensure high-purity product.

  • Employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

  • Oxidation: To introduce or modify functional groups.

  • Reduction: To alter the oxidation state of specific functional groups.

  • Substitution: Particularly nucleophilic substitutions to introduce new functionalities.

Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like potassium permanganate or sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are typically dictated by the desired transformation and may range from ambient to elevated temperatures and pressures, often in the presence of catalysts.

Major Products: The major products of these reactions often include variously substituted derivatives, which can then be further functionalized or used directly in scientific applications.

Chemistry

  • As a ligand in coordination chemistry for the formation of metal complexes.

  • In organic synthesis as a building block for more complex molecules.

Biology

  • Potential use in biochemical assays to study enzyme interactions.

  • As a probe in cellular imaging due to its fluorescent xanthene moiety.

Medicine

  • Investigated for its potential as an anti-inflammatory agent.

  • Studied for its possible role in cancer treatment due to its unique structural features that might interact with specific molecular targets.

Industry

  • Utilized in the development of novel materials with specific electronic properties.

  • Employed in the production of specialty chemicals.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide interacts with biological molecules primarily through its pyrazole ring, which can form hydrogen bonds and pi-stacking interactions. Its mechanism often involves modulation of specific pathways related to inflammation and cell proliferation. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Compared to other pyrazole-based compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its additional xanthene group, which adds fluorescent properties and potentially enhances biological activity. Similar compounds might include:

  • N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)carboxamides.

  • Xanthene derivatives without pyrazole substitution.

  • Cyclopropyl-substituted amides without the trifluoromethyl group.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2/c24-23(25,26)20-13-17(14-9-10-14)29(28-20)12-11-27-22(30)21-15-5-1-3-7-18(15)31-19-8-4-2-6-16(19)21/h1-8,13-14,21H,9-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUQAKPRKKVJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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